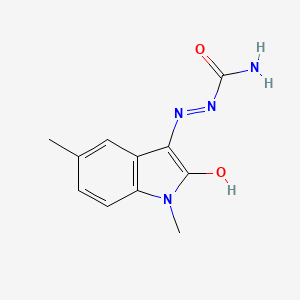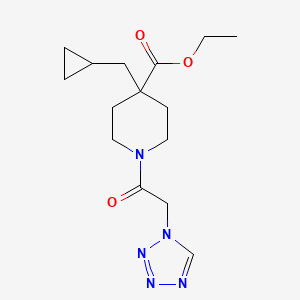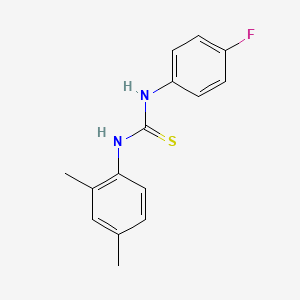
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone, also known as DIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a semicarbazone derivative of indandione, which is a heterocyclic compound containing two carbonyl groups. DIMS has been extensively studied for its potential therapeutic applications as an antitumor agent, antiviral agent, and anti-inflammatory agent.
Scientific Research Applications
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has also shown antiviral activity against hepatitis B virus and hepatitis C virus. Additionally, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining normal tissue homeostasis. 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in the execution of apoptosis. Additionally, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to inhibit the activity of NF-kappaB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of NF-kappaB. Additionally, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit antiviral activity against hepatitis B virus and hepatitis C virus. Furthermore, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is its potential therapeutic applications as an antitumor agent, antiviral agent, and anti-inflammatory agent. Additionally, 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the main limitations of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone. One potential direction is to investigate the structure-activity relationship of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone and its derivatives to optimize its therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone and its derivatives. Furthermore, the potential applications of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone in combination therapy with other anticancer agents should be investigated. Finally, the potential applications of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone in other fields, such as antiviral and anti-inflammatory therapy, should be explored.
Synthesis Methods
The synthesis of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone involves the condensation reaction of 1,5-dimethyl-1H-indole-2,3-dione with semicarbazide in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the synthesis process is typically around 50%.
properties
IUPAC Name |
(2-hydroxy-1,5-dimethylindol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-6-3-4-8-7(5-6)9(10(16)15(8)2)13-14-11(12)17/h3-5,16H,1-2H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOFQGZJHMHBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3Z)-1,5-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)

![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)




![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)

![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
![4-[(2-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681417.png)